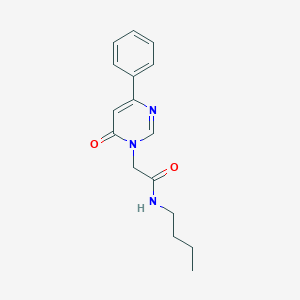

![molecular formula C15H18N4O2S2 B6541278 N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021206-65-4](/img/structure/B6541278.png)

N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound characterized by a multifaceted structure that includes a pyridazine ring substituted with a morpholine-functionalized ethylthio group and a carboxamide-linked thiophene moiety. This compound's sophisticated design suggests potential utility across various scientific domains.

Mechanism of Action

Target of Action

Similar compounds have been found to have cytotoxic activity against human cancer cell lines .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes that result in cytotoxic activity .

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to downstream effects such as cytotoxic activity .

Result of Action

The compound has been tested for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results of these tests can provide insights into the molecular and cellular effects of the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials:

Pyridazine derivatives

Thiophene-2-carboxylic acid

Morpholine

Suitable alkylating agents

Key Steps:

Nucleophilic Substitution: Formation of ethylthio derivative via nucleophilic substitution.

Amide Coupling: Reaction between the carboxylic acid derivative and amine to form the carboxamide linkage.

Thioether Formation: Introduction of the sulfanyl group through appropriate sulfuration techniques.

Reaction Conditions:

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Catalysts: Utilization of coupling agents like EDCI or DCC.

Temperature: Reaction temperatures typically range from 0°C to 80°C, depending on the specific reaction step.

Industrial Production Methods

For industrial-scale production, optimizing yield and purity is critical. This often involves:

Batch Reactors: Suitable for initial small to medium scale production.

Flow Chemistry: Ensuring continuous production and greater control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation, particularly at the sulfur atom.

Reduction: Selective reduction of the carboxamide or pyridazine ring.

Substitution: Possible electrophilic or nucleophilic substitution reactions on the pyridazine or thiophene rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Halogens (Br2, Cl2), nucleophiles (amine, hydroxide)

Major Products

Oxidation Products: Sulfoxides or sulfones

Reduction Products: Secondary amines or reduced pyridazine derivatives

Substitution Products: Functionalized pyridazine or thiophene derivatives

Scientific Research Applications

In Chemistry

N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide's reactivity makes it a candidate for study in synthetic organic chemistry, particularly in developing new synthetic pathways and exploring its behavior in various chemical environments.

In Biology and Medicine

This compound's potential bioactivity suggests applications in medicinal chemistry. It may serve as a lead compound in the development of pharmaceuticals, given its structural motifs that are often found in biologically active molecules.

In Industry

The compound could have applications in the production of specialty chemicals, materials science, and possibly in the development of new polymers or advanced materials due to its diverse functional groups.

Comparison with Similar Compounds

Similar Compounds

N-(6-pyridazinyl)thiophene-2-carboxamide: Similar core structure but lacks the morpholine and ethylthio functionalization.

Morpholine derivatives: Contain the morpholine ring but differ in the rest of the structure.

Uniqueness

N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is unique due to the combined presence of:

Morpholine ring: Imparting specific chemical and biological properties.

Thiophene-2-carboxamide linkage: Contributing to its distinctive chemical reactivity and potential biological activity.

Sulfanyl group: Affecting its electronic properties and interactions.

Overall, this compound's specific structure enables a wide range of applications and interactions, making it an intriguing subject for further research and development.

Properties

IUPAC Name |

N-[6-(2-morpholin-4-ylethylsulfanyl)pyridazin-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S2/c20-15(12-2-1-10-22-12)16-13-3-4-14(18-17-13)23-11-7-19-5-8-21-9-6-19/h1-4,10H,5-9,11H2,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHXOKFITDKGOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide](/img/structure/B6541201.png)

![2,4-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide](/img/structure/B6541205.png)

![2-methyl-N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide](/img/structure/B6541210.png)

![5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide](/img/structure/B6541222.png)

![1-(3-chlorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide](/img/structure/B6541230.png)

![N-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide](/img/structure/B6541235.png)

![ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate](/img/structure/B6541236.png)

![2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6541253.png)

![{[(2-fluorophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate](/img/structure/B6541256.png)

![N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6541265.png)

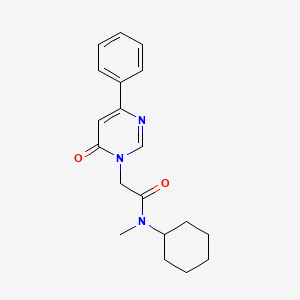

![N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B6541271.png)

![3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541300.png)